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Compound of Interest

Compound Name: YM158 free base

Cat. No.: B8761486 Get Quote

Technical Support Center: YM155 (Sepantronium
Bromide)
A Note on Compound Identification: The initial request specified YM158. However, based on

the nature of the query focusing on dosage optimization for efficacy and toxicity in a drug

development context, it is highly probable that the intended compound was YM155

(Sepantronium Bromide), a well-documented investigational survivin suppressant in oncology.

The following information pertains to YM155.

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with YM155.

Frequently Asked Questions (FAQs)
General Information
Q1: What is the primary mechanism of action of YM155?

A1: YM155 is a small-molecule suppressant of survivin, a protein that is a member of the

inhibitor of apoptosis (IAP) family.[1] Survivin is overexpressed in many cancer types and is

associated with increased proliferation and resistance to apoptosis.[1] YM155 is believed to

target the promoter region of the survivin gene (BIRC5), suppressing its expression at both the

mRNA and protein levels.[2] Recent studies also suggest that YM155's cytotoxic effects are
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mediated through the generation of reactive oxygen species (ROS) in the mitochondria, which

then leads to survivin suppression and DNA damage.[3]

Q2: What is the rationale for targeting survivin in cancer therapy?

A2: Survivin is highly expressed in most human cancers while being largely absent in normal,

differentiated adult tissues. Its expression is linked to poor prognosis, increased tumor

recurrence, and resistance to therapy. By suppressing survivin, YM155 aims to induce

apoptosis and inhibit cell proliferation specifically in cancer cells, potentially with a favorable

therapeutic window.

Dosage and Administration
Q3: What is the recommended dosage for YM155 in preclinical in vivo studies?

A3: In various human cancer xenograft models, YM155 has demonstrated significant antitumor

activity when administered as a continuous infusion. Doses ranging from 1-10 mg/kg/day for 3

or 7 days have been shown to be effective without causing significant body weight loss.[4] For

instance, in a neuroblastoma xenograft model, a dose of 5 mg/kg resulted in marked tumor

regression.

Q4: What is the Maximum Tolerated Dose (MTD) of YM155 in clinical trials?

A4: Phase 1 clinical trials have established the MTD for YM155. In one study, the MTD was

determined to be 4.8 mg/m²/day administered as a 168-hour continuous intravenous infusion

(CIVI) every 3 weeks. In another Phase 1 study, the MTD was identified as 8.0 mg/m²/day with

the same administration schedule. The discrepancy in MTDs may be due to differences in

patient populations and study designs.

Efficacy
Q5: In which cancer types has YM155 shown preclinical efficacy?

A5: YM155 has demonstrated broad-spectrum antitumor activity in a wide range of human

cancer cell lines. The most sensitive lines include those derived from non-Hodgkin's lymphoma,

hormone-refractory prostate cancer, ovarian cancer, sarcoma, non-small-cell lung cancer
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(NSCLC), breast cancer, leukemia, and melanoma. The mean 50% growth inhibition (GI50)

value across 119 cell lines was 15 nM.

Q6: What level of clinical activity has been observed with YM155 as a single agent?

A6: In a Phase 1 study, objective responses were observed in patients with non-Hodgkin's

lymphoma (one complete and two partial responses) and prostate-specific antigen (PSA)

responses in patients with hormone- and docetaxel-refractory prostate cancer. A Phase 2 study

in patients with advanced, refractory NSCLC showed modest single-agent activity, with a 5.4%

objective response rate and a 43.2% disease control rate. In a Phase 2 trial for metastatic

melanoma, single-agent YM155 demonstrated a 5.9% overall response rate.

Toxicity and Safety
Q7: What are the common toxicities associated with YM155 treatment in humans?

A7: The most frequently reported grade 1-2 toxicities in clinical trials include stomatitis, pyrexia

(fever), nausea, fatigue, and arthralgia. Grade 3 and 4 toxicities are less common.

Q8: What are the dose-limiting toxicities (DLTs) of YM155?

A8: The primary DLT observed in Phase 1 studies is reversible elevation in serum creatinine,

with one case of acute tubular necrosis reported at a dose of 6.0 mg/m²/day. In another study,

increased blood creatinine was the DLT at a dose of 10.6 mg/m²/day.

Troubleshooting Guides
Issue 1: Inconsistent IC50/GI50 values in in vitro experiments.

Possible Cause 1: Assay variability. Different cytotoxicity/proliferation assays (e.g., MTT,

CellTiter-Glo, SRB) can yield different IC50 values.

Troubleshooting Step: Use multiple assay methods to confirm findings. Ensure that the

chosen assay is appropriate for the cell line and the expected mechanism of action (e.g.,

apoptosis vs. cytostasis).

Possible Cause 2: Cell line characteristics. The sensitivity of cell lines to YM155 can vary.

YM155 has shown activity regardless of p53 status.
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Troubleshooting Step: Characterize the survivin expression levels in your cell lines. While not

a definitive predictor of response, it can provide valuable context.

Possible Cause 3: Drug stability. YM155 may degrade under certain storage or experimental

conditions.

Troubleshooting Step: Prepare fresh dilutions of YM155 for each experiment from a properly

stored stock solution.

Issue 2: Lack of in vivo efficacy in xenograft models.

Possible Cause 1: Suboptimal dosing or administration schedule. YM155 has a relatively

short half-life (approximately 26 hours in humans) and is most effective when administered

as a continuous infusion.

Troubleshooting Step: Switch from bolus injections to continuous infusion using osmotic

pumps. If continuous infusion is not feasible, consider a more frequent dosing schedule.

Possible Cause 2: Tumor model resistance. The chosen xenograft model may be inherently

resistant to survivin suppression.

Troubleshooting Step: Confirm survivin expression in the xenograft tumors. Consider testing

YM155 in combination with other agents, as synergistic effects have been reported with

platinum-based drugs and docetaxel.

Possible Cause 3: Pharmacokinetic issues in the animal model. Drug distribution and

metabolism may differ between species.

Troubleshooting Step: Conduct a pilot pharmacokinetic study in the selected animal model to

ensure that plasma concentrations of YM155 are reaching levels comparable to those found

to be effective in other models and in clinical trials (e.g., a mean steady-state concentration

of around 7.7 ng/mL at the MTD in humans).

Issue 3: Unexpected toxicity in animal studies.

Possible Cause 1: Off-target effects. Although YM155 is selective for survivin, high

concentrations may lead to off-target toxicities.
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Troubleshooting Step: Reduce the dose and/or the duration of the infusion. Monitor for signs

of renal toxicity, as this has been identified as the dose-limiting toxicity in humans.

Possible Cause 2: Vehicle-related toxicity. The vehicle used to dissolve and administer

YM155 may be causing adverse effects.

Troubleshooting Step: Run a vehicle-only control group to assess the toxicity of the vehicle

alone.

Data Presentation
Table 1: In Vitro and In Vivo Efficacy of YM155

Parameter Value/Range Context Reference

Mean GI50 15 nM
Across 119 human

cancer cell lines

IC50 Range 8 to 212 nM
In neuroblastoma cell

lines

Effective In Vivo Dose 1-10 mg/kg/day

3- or 7-day continuous

infusion in various

xenograft models

Table 2: Clinical Trial Dosage and Toxicity of YM155
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Parameter Value
Clinical Trial
Context

Reference

Administration Route

Continuous

Intravenous Infusion

(CIVI)

Phase 1 and 2

Dosing Schedule
168-hour infusion

every 3 weeks
Phase 1 and 2

Dose Range Tested 1.8 to 10.6 mg/m²/day Phase 1

Maximum Tolerated

Dose (MTD)
4.8 mg/m²/day Phase 1

Maximum Tolerated

Dose (MTD)
8.0 mg/m²/day Phase 1

Dose-Limiting Toxicity

(DLT)

Reversible elevated

serum creatinine

At 6.0 and 10.6

mg/m²/day

Common Adverse

Events (Grade 1-2)

Stomatitis, pyrexia,

nausea, fatigue
Phase 1

Experimental Protocols
Protocol 1: In Vivo Xenograft Efficacy Study

Cell Culture and Implantation:

Culture human cancer cells (e.g., Calu 6 NSCLC, A375 melanoma) under standard

conditions.

Implant 5 x 10⁶ to 1 x 10⁷ cells subcutaneously into the flank of immunocompromised mice

(e.g., BALB/c nude).

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

Animal Grouping and Treatment:

Randomize mice into control and treatment groups (n=8-10 per group).
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Vehicle Control Group: Administer the vehicle used to dissolve YM155 via continuous

infusion.

YM155 Treatment Group: Administer YM155 at a selected dose (e.g., 5 mg/kg/day) via a

subcutaneously implanted osmotic pump for a specified duration (e.g., 7 days).

Monitoring and Endpoints:

Measure tumor volume with calipers twice weekly.

Monitor animal body weight and general health status daily.

At the end of the study, euthanize the animals and excise the tumors for weight

measurement and further analysis (e.g., immunohistochemistry for survivin expression,

TUNEL assay for apoptosis).

Protocol 2: Cell Cycle Analysis by Flow Cytometry
Cell Seeding and Treatment:

Seed cancer cells in 6-well plates and allow them to adhere overnight.

Treat cells with varying concentrations of YM155 (e.g., 0, 10, 50, 100 nM) for a specified

time (e.g., 24 or 48 hours).

Cell Harvesting and Fixation:

Harvest cells by trypsinization and wash with PBS.

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then incubate at

-20°C for at least 2 hours.

Staining and Analysis:

Wash the fixed cells with PBS.

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and

RNase A.
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Incubate in the dark for 30 minutes at room temperature.

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1,

S, and G2/M phases of the cell cycle.
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Caption: YM155's dual mechanism of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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